1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (R)-

Description

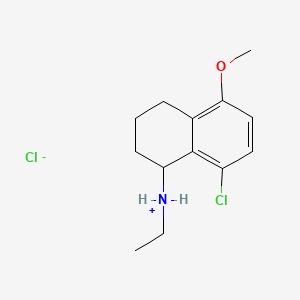

The compound “1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (R)-” is a chiral naphthylamine derivative with a tetrahydro-naphthalene backbone, substituted with chlorine (at position 8), methoxy (at position 5), and an ethyl group on the amine nitrogen. Its hydrochloride salt enhances stability and solubility for industrial or pharmacological applications. Key structural features include:

- Chiral center: The (R)-configuration influences stereoselective interactions.

- Substituents: Chlorine (electron-withdrawing), methoxy (electron-donating), and ethyl (lipophilic) groups modulate reactivity and binding affinity.

- Tetrahydro ring: Reduces aromaticity compared to naphthalene, altering physicochemical properties .

Properties

CAS No. |

30074-76-1 |

|---|---|

Molecular Formula |

C13H19Cl2NO |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-ethylazanium;chloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-3-15-11-6-4-5-9-12(16-2)8-7-10(14)13(9)11;/h7-8,11,15H,3-6H2,1-2H3;1H |

InChI Key |

NXHSMFLYZRLVOC-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Reductive Amination

-

- (R)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (a chiral amine intermediate)

- Propionaldehyde (as the aldehyde component for alkylation)

-

- Reductive amination is performed under acidic conditions using organic acids such as acetic acid, formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid.

- The molar ratio of amine to aldehyde is typically 1:1 to 1:4, with an optimal ratio around 1:1.8.

- Reducing agents include sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3).

- Temperature is maintained between 10°C and 60°C, commonly around 20-30°C.

- Solvent: dichloromethane or similar organic solvents.

Procedure:

Sodium borohydride is added to the amine solution in the presence of acetic acid dropwise at 20-30°C. After 2 hours of reaction, propionaldehyde is added dropwise. The reaction progress is monitored by HPLC to ensure completion. After reaction, the mixture is basified with sodium hydroxide solution, and the organic phase is separated and concentrated to yield an intermediate oil (compound II) with >90% purity by HPLC.

Step 2: Catalytic Hydrogenation and Salt Formation

-

- 10% palladium on carbon (Pd/C) or palladium hydroxide on carbon.

-

- Hydrogen pressure: 10-20 kg/cm²

- Temperature: Room temperature

- Reaction time: 4-6 hours, monitored by HPLC.

Process:

The intermediate from Step 1 is dissolved in isopropanol and subjected to catalytic hydrogenation to remove the benzyl protecting group and saturate any double bonds. After completion, the catalyst is filtered off, and concentrated hydrochloric acid is added dropwise at room temperature to form the hydrochloride salt of the target compound. The mixture is stirred for 2 hours, then filtered and dried to yield the final product.Yield and Purity:

The yield of the hydrochloride salt is approximately 87%, with purity exceeding 98% by HPLC.

Comparative Data Table of Key Reaction Parameters

| Parameter | Step 1: Reductive Amination | Step 2: Catalytic Hydrogenation & Salt Formation |

|---|---|---|

| Starting Material | (R)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine | Intermediate amine (compound II) |

| Aldehyde | Propionaldehyde | N/A |

| Reducing Agent | Sodium borohydride (NaBH4) or equivalents | Hydrogen gas with Pd/C catalyst |

| Acidic Conditions | Acetic acid or other organic acids | Hydrochloric acid (concentrated) |

| Temperature | 20-30°C | Room temperature |

| Hydrogen Pressure | N/A | 10-20 kg/cm² |

| Reaction Time | 2 hours (initial), then addition and reaction monitoring | 4-6 hours |

| Solvent | Dichloromethane | Isopropanol |

| Yield | >90% purity intermediate | 87% yield final product |

| Purity (HPLC) | >90% | >98% |

Summary of Research Results and Advantages

- The two-step method combining reductive amination and catalytic hydrogenation offers a short, efficient, and high-yielding route to the target hydrochloride salt.

- The process is environmentally friendly and suitable for industrial scale-up due to mild reaction conditions and avoidance of hazardous reagents or extreme pressures.

- The final product achieves high purity (>98%) , essential for pharmaceutical applications.

- The method is supported by patent literature (e.g., CN111393309A) which details optimized molar ratios, catalysts, and reaction conditions to maximize yield and purity.

- This synthetic route provides a robust foundation for preparing the (R)-enantiomer of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, with potential for further adaptation to related analogs.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amine.

Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its pharmacological effects and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

N-Methyl Analog

- Compound : 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-methyl-5-methoxy-, hydrochloride, (R)- (CAS 30074-74-9).

- Molecular Formula: C₁₂H₁₇Cl₂NO.

- Key Differences: N-Methyl vs. Applications: Similar pharmacological scaffolds but differing metabolic stability due to methyl group oxidation susceptibility .

N,N-Dimethyl Analog

- Compound : 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)-.

- Molecular Formula: C₁₃H₁₉Cl₂NO.

- Key Differences :

Backbone and Functional Group Modifications

Non-Tetrahydro Parent Compound

- Compound : 1-Naphthylamine hydrochloride (CAS 552-46-5).

- Molecular Formula : C₁₀H₁₀ClN.

- Key Differences: Aromatic vs. Tetrahydro Backbone: The fully aromatic structure increases π-π stacking interactions, enhancing binding to graphene oxide (Kd values 20× higher than non-polar analogs) . Toxicity: Classified as a banned substance (Toyota Standard TMR SAS0126n) due to carcinogenicity, whereas tetrahydro derivatives may have reduced toxicity .

Propynyl-Substituted Analog

- Compound : 8-Chloro-N-ethyl-5-methoxy-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 45856).

- Molecular Formula: C₁₆H₂₀Cl₂NO.

- Key Differences: Propynyl Group: Introduces alkyne functionality for click chemistry applications, enabling conjugation in drug delivery systems . Polarity: Reduced compared to ethyl due to the non-polar triple bond, altering chromatographic retention (symmetrical peaks on coated Zorbax columns) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Binding Affinity: Chloro and methoxy substituents enhance polar interactions with oxygen-rich graphene nanosheets (Kd = 0.12 μM for polar analogs vs. 2.5 μM for non-polar) .

- Chromatographic Behavior: Tetrahydro derivatives exhibit symmetrical peaks on polymer-coated columns due to reduced silanol interactions, unlike aromatic analogs .

- Toxicity Profile: N-Ethyl substitution may mitigate carcinogenicity risks compared to parent 1-naphthylamine, but regulatory scrutiny remains (e.g., Toyota’s banned list) .

Q & A

Basic Question: What are the established synthetic routes for (R)-1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, Hydrochloride?

Answer:

A common method involves chlorination of 6-methoxy-1,2,3,4-tetrahydronaphthalene followed by stereoselective amination. The chlorination step typically employs reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) to avoid over-halogenation. The subsequent amination uses ethylamine in the presence of a chiral catalyst (e.g., Rhodium(I)-BINAP complexes) to achieve the (R)-enantiomer. The hydrochloride salt is formed via acid-base reaction with HCl .

Key Considerations:

- Monitor reaction intermediates using HPLC to ensure regioselectivity.

- Optimize chiral catalyst loading (0.5–2 mol%) to enhance enantiomeric excess (ee >98%) .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane:ethanol (90:10) to resolve enantiomers.

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., methoxy at C5, chloro at C8) and hydrochloride protonation.

- Mass Spectrometry (HRMS) : Validate molecular weight ([M+H]⁺ calculated for C₁₃H₁₈ClN₂O₂: 293.1054).

Reference Standards : Cross-validate against EP/Pharmaceutical impurity standards (e.g., MM0317.05, MM0317.15) .

Basic Question: What precautions are necessary for safe handling and storage?

Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid oxidizing agents (e.g., peroxides) and strong acids due to incompatibility .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Implement HEPA-filtered vacuum systems to minimize dust exposure.

- Decontamination : Clean spills with 10% acetic acid solution to neutralize residual amine .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies in receptor binding or toxicity profiles often arise from:

- Enantiomeric Impurities : Verify ee via chiral HPLC. Even 2% impurity in the (S)-enantiomer can alter pharmacodynamics .

- Metabolite Interference : Use LC-MS/MS to identify metabolites in in vitro assays (e.g., cytochrome P450 isoforms).

Case Study : Conflicting neuroprotective effects in rodent models were traced to differential blood-brain barrier penetration, resolved using microdialysis sampling .

Advanced Question: What methodologies are effective for studying structure-activity relationships (SAR) in analogs?

Answer:

- Analog Design : Replace the chloro group with bromo or fluoro to assess halogen-dependent receptor affinity.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity (e.g., dopamine D2 receptor binding).

- In Vivo Testing : Compare pharmacokinetic profiles (AUC, Cmax) in zebrafish models to prioritize candidates .

Advanced Question: How can chiral resolution be optimized during synthesis?

Answer:

- Chiral Catalysts : Screen ligands (e.g., BINAP, Josiphos) under varying temperatures (–20°C to 40°C).

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in racemic mixtures.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives .

Advanced Question: What strategies mitigate potential carcinogenic risks during long-term studies?

Answer:

- Ames Test : Screen for mutagenicity using TA98 and TA100 strains with/without metabolic activation (S9 fraction).

- In Silico Tox Prediction : Tools like Derek Nexus flag structural alerts (e.g., aromatic amine motifs linked to bladder cancer) .

- Contaminant Monitoring : Quantify 2-naphthylamine impurities (<0.1 ppm) via UPLC-MS, as it is a known carcinogen .

Advanced Question: What experimental approaches identify metabolites in preclinical models?

Answer:

- Radiolabeled Tracing : Synthesize [¹⁴C]-labeled compound to track metabolic pathways in liver microsomes.

- High-Resolution Mass Spectrometry (HRMS) : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Recombinant Enzymes : Incubate with CYP3A4 or UGT1A1 to map metabolic enzymes .

Advanced Question: How can environmental persistence be assessed for this compound?

Answer:

- OECD 301F Test : Measure biodegradability in activated sludge (>60% degradation indicates low persistence).

- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Ecotoxicology : Evaluate Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202) .

Advanced Question: What computational tools predict receptor interactions?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin (5-HT₂A) or adrenergic receptors.

- MD Simulations (GROMACS) : Assess binding stability (>50 ns trajectories) and hydrogen-bond occupancy.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.